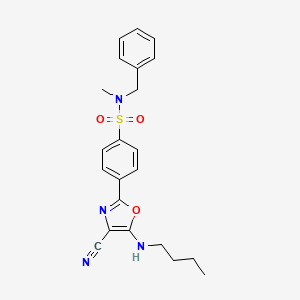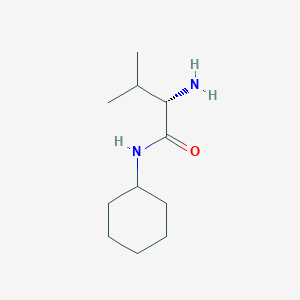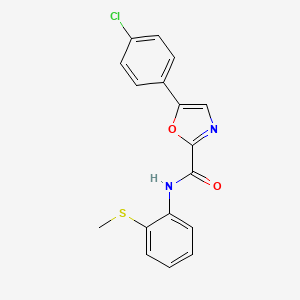
5-(4-chlorophenyl)-N-(2-(methylthio)phenyl)oxazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-N-(2-(methylthio)phenyl)oxazole-2-carboxamide is a chemical compound that has been studied for its potential as a therapeutic agent. This compound has been shown to have promising properties as an anti-cancer drug, and research is ongoing to further explore its potential applications.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
A significant aspect of the scientific research involving 5-(4-chlorophenyl)-N-(2-(methylthio)phenyl)oxazole-2-carboxamide and its related compounds includes their synthesis and evaluation for potential antimicrobial activities. For instance, novel derivatives synthesized through various chemical reactions have been screened for in vitro antibacterial and antifungal activities against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. These studies aim to explore the antimicrobial potential of these compounds, which could lead to the development of new therapeutic agents for treating infections (Desai, Dodiya, & Shihora, 2011; Patel & Shaikh, 2011).
Synthesis and Chemical Properties
The chemical synthesis of this compound involves intricate organic reactions that yield functionally diverse compounds. Research in this area focuses on developing efficient synthetic routes, understanding reaction mechanisms, and exploring the chemical properties of the synthesized compounds. This research contributes to the broader field of organic chemistry by providing insights into the synthesis of oxazole derivatives and their potential applications in various domains (Vijay Kumar, Saraiah, Misra, & Ila, 2012; Wasserman, Gambale, & Pulwer, 1981).
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-N-(2-methylsulfanylphenyl)-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c1-23-15-5-3-2-4-13(15)20-16(21)17-19-10-14(22-17)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMBKCQKNBTCLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2888943.png)
![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2-methoxyphenyl)ethane-1-sulfonamido](/img/structure/B2888944.png)
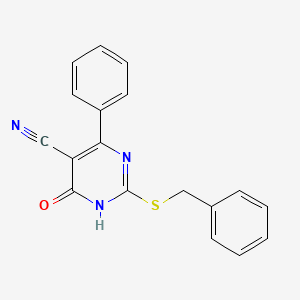
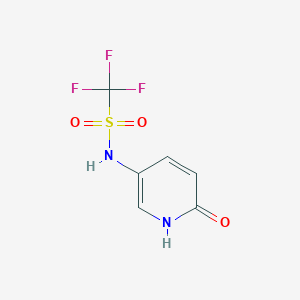
![2-Chloro-N-[1-(2-ethylsulfonylphenyl)piperidin-4-yl]propanamide](/img/structure/B2888948.png)

![2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B2888950.png)
![5-chloro-2-methanesulfonyl-N-(3-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrimidine-4-carboxamide](/img/structure/B2888954.png)
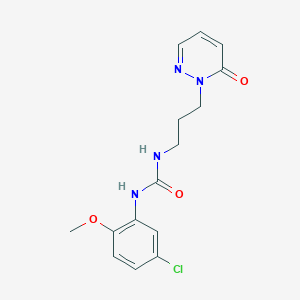
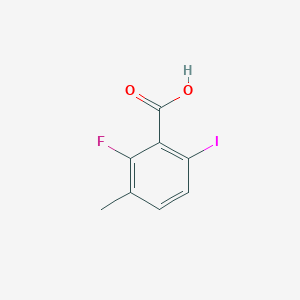

![6-Amino-5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2888961.png)
